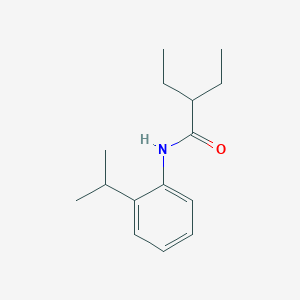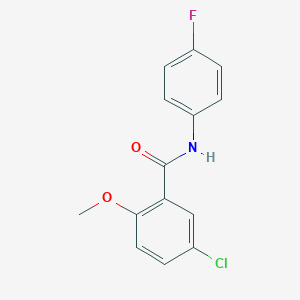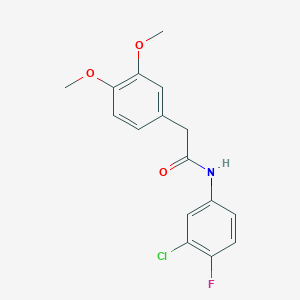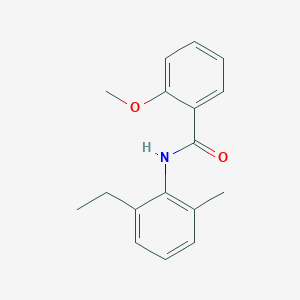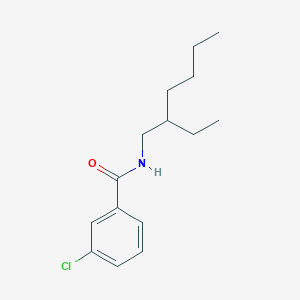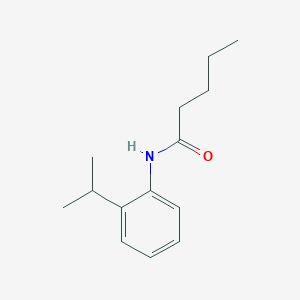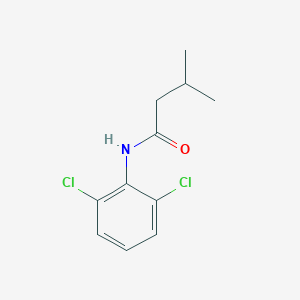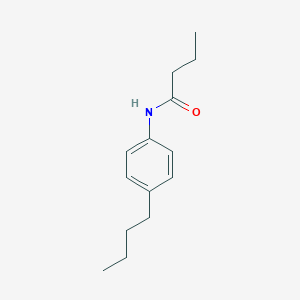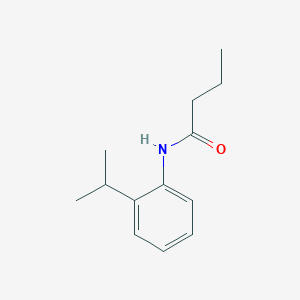
N-(2-isopropylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isopropylphenyl)butanamide, also known as IBP, is a chemical compound that belongs to the family of amides. IBP has been widely studied for its analgesic and anti-inflammatory properties.
科学研究应用
N-(2-isopropylphenyl)butanamide has been extensively studied for its analgesic and anti-inflammatory properties. It has been shown to be effective in reducing pain and inflammation in various animal models. N-(2-isopropylphenyl)butanamide has also been studied for its potential use as a treatment for neuropathic pain.
作用机制
The exact mechanism of action of N-(2-isopropylphenyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in pain and inflammation, and by inhibiting their production, N-(2-isopropylphenyl)butanamide can reduce these symptoms.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor alpha. N-(2-isopropylphenyl)butanamide has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10. Additionally, N-(2-isopropylphenyl)butanamide has been shown to reduce the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a role in inflammation.
实验室实验的优点和局限性
N-(2-isopropylphenyl)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2-isopropylphenyl)butanamide is also relatively inexpensive compared to other analgesic and anti-inflammatory drugs. However, there are also some limitations to using N-(2-isopropylphenyl)butanamide in lab experiments. It has a relatively short half-life, which can make dosing difficult. Additionally, N-(2-isopropylphenyl)butanamide has a low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-(2-isopropylphenyl)butanamide. One area of interest is the potential use of N-(2-isopropylphenyl)butanamide as a treatment for neuropathic pain. Another area of research is the development of more potent and selective COX inhibitors that can reduce pain and inflammation without causing unwanted side effects. Additionally, there is a need for more studies on the long-term effects of N-(2-isopropylphenyl)butanamide use, particularly in humans. Overall, N-(2-isopropylphenyl)butanamide has shown promise as an analgesic and anti-inflammatory drug, and further research is needed to fully understand its potential applications.
合成方法
The synthesis of N-(2-isopropylphenyl)butanamide involves the reaction of 2-isopropylphenylacetic acid with butylamine. The reaction takes place in the presence of a catalyst, which is typically a strong acid such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure N-(2-isopropylphenyl)butanamide.
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.3 g/mol |
IUPAC 名称 |
N-(2-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C13H19NO/c1-4-7-13(15)14-12-9-6-5-8-11(12)10(2)3/h5-6,8-10H,4,7H2,1-3H3,(H,14,15) |
InChI 键 |
GBKZTJSZKDMJOE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1C(C)C |
规范 SMILES |
CCCC(=O)NC1=CC=CC=C1C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



